molecular formula C15H22ClN3O3S B5353364 1-butylsulfonyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide

1-butylsulfonyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B5353364
M. Wt: 359.9 g/mol
InChI Key: OYBZCMIMIOJUSX-UHFFFAOYSA-N
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Description

1-butylsulfonyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chloropyridine moiety, and a butylsulfonyl group. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-butylsulfonyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chloropyridine group, and the attachment of the butylsulfonyl moiety. One common synthetic route involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Chloropyridine Group: The chloropyridine moiety is introduced via a nucleophilic substitution reaction using a suitable chloropyridine derivative.

    Attachment of Butylsulfonyl Group: The butylsulfonyl group is attached through a sulfonylation reaction using butylsulfonyl chloride and a base.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-butylsulfonyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-butylsulfonyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-butylsulfonyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(5-chloropyridin-2-yl)piperidine-4-carboxamide: Lacks the butylsulfonyl group, which may result in different chemical and biological properties.

    1-butylsulfonyl-N-(2-chloropyridin-5-yl)piperidine-4-carboxamide: The position of the chlorine atom on the pyridine ring is different, potentially affecting its reactivity and interactions.

    1-butylsulfonyl-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide: The bromine atom may confer different reactivity compared to the chlorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-butylsulfonyl-N-(5-chloropyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-2-3-10-23(21,22)19-8-6-12(7-9-19)15(20)18-14-5-4-13(16)11-17-14/h4-5,11-12H,2-3,6-10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBZCMIMIOJUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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